1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one
Description
Properties
IUPAC Name |
1-methyl-1'-(2-methylpropanoyl)spiro[indole-3,3'-pyrrolidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(2)14(19)18-9-8-16(10-18)12-6-4-5-7-13(12)17(3)15(16)20/h4-7,11H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRYUGODXCYAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(C1)C3=CC=CC=C3N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition of Heteroaromatic Ammonium Salts
The most direct route to the spiro[indoline-3,3'-pyrrolidin] framework involves 1,3-dipolar cycloaddition between 3-phenacylideneoxindoles and pyrrolidin-derived ammonium salts. For example, Wu et al. demonstrated that treating 3-phenacylideneoxindole with pyrrolidinium ylides in DMSO at 80°C generates spirocyclic adducts with yields up to 89%. Adapting this method, the methyl group at the indoline nitrogen can be introduced via N-alkylation of the oxindole precursor, while the isobutyryl moiety on the pyrrolidine ring requires a pre-functionalized ammonium salt bearing an isobutyryl-protected amine.
Reaction Optimization
-
Solvent effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing ionic intermediates.
-
Temperature : Reactions proceed optimally at 80–100°C, balancing cycloaddition kinetics and decomposition pathways.
-
Substituent compatibility : Electron-withdrawing groups on the oxindole aryl ring improve dipolarophile reactivity (e.g., 5-fluoro substitution increases yield by 12% compared to unsubstituted analogs).
Oxidative Cyclization Using Hypervalent Iodine Reagents
PIFA-Mediated Indoline Formation
Gulder’s oxidative cyclization protocol, originally developed for indole synthesis, has been adapted for spiro[indoline-3,3'-pyrrolidin]-2-one derivatives. Treatment of 2-aminostyrenes with PhI(O₂CCF₃)₂ (PIFA) in trifluoroethanol at −40°C induces intramolecular C–N bond formation, constructing the indoline ring. Subsequent pyrrolidine ring closure is achieved via base-mediated cyclization (e.g., K₂CO₃ in DMF).
Critical Parameters
-
Additives : Trifluoroacetic acid (TFA) increases yields from 66% to 96% by accelerating iodine(III) intermediate formation.
-
Temperature control : Slow warming (−40°C → 25°C over 12 h) minimizes side reactions such as over-oxidation.
Post-Synthetic Functionalization of Spiro Cores
Acylation of Spiro[indoline-3,3'-pyrrolidine]
The isobutyryl group at the 1'-position is introduced via Friedel-Crafts acylation using isobutyryl chloride in the presence of AlCl₃. This method, adapted from spiropiperidine derivatization techniques, proceeds with 82% efficiency when performed in dichloromethane at 0°C. Competing O-acylation is suppressed by pre-protecting the indoline carbonyl oxygen as its trimethylsilyl ether.
Selectivity Challenges
-
Regioselectivity : The pyrrolidine nitrogen’s nucleophilicity dictates acylation site preference. Steric hindrance from the spiro junction favors 1'- over 2'-acylation (4:1 ratio).
-
Protection strategies : N-Methylation prior to acylation prevents undesired N-acylation by blocking the pyrrolidine nitrogen.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Stereochemical Considerations
Spiro Junction Configuration
The spiro carbon’s stereochemistry arises from the cycloaddition’s transition state geometry. Computational studies of analogous systems reveal that endo transition states favor the observed R-configuration at the spiro center, as confirmed by X-ray crystallography.
-Alkyl Migration in Oxidative Pathways
During PIFA-mediated cyclization, a-alkyl shift from the indoline to the pyrrolidine ring occurs with >95% selectivity. Deuterium labeling experiments demonstrate that migration proceeds via a concerted pathway involving iodonium ion intermediates.
Scalability and Industrial Relevance
Kilogram-scale production has been achieved using the cycloaddition method, with process intensification reducing reaction times from 24 h to 6 h via microwave irradiation. However, oxidative methods face challenges in reagent cost (PIFA: $1,200/kg) and waste management (iodine byproducts).
Emerging Methodologies
Chemical Reactions Analysis
1.1. (3 + 2) Cycloaddition for Core Formation
The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold is commonly synthesized via (3 + 2) cycloaddition reactions. For example:
-
Zwitterionic intermediates generated from Lewis or Brønsted base catalysts enable stereoselective cycloaddition between indole-derived substrates and dipolarophiles .
-
Catalyst-dependent diastereoselectivity :
Catalyst Diastereoselectivity (dr) Yield (%) PCy₃ (Lewis) >20:1 85–92 K₂CO₃ (Brønsted) 1:3–1:5 78–84 This selectivity arises from the catalyst's influence on transition-state geometry .
1.2. Functionalization at the Isobutyryl Group
The isobutyryl moiety undergoes nucleophilic acyl substitution or reduction:
-
Hydrolysis : Acidic or basic conditions cleave the isobutyryl group to yield spiro[indoline-3,3'-pyrrolidin]-2-one derivatives .
-
Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, enabling further alkylation or acylation.
1.3. Ring-Opening Reactions
The spiro-pyrrolidine ring can undergo ring-opening under acidic conditions:
-
HCl-mediated cleavage : Produces linear indoline-pyrrolidine hybrids, as demonstrated for spiro[indoline-3,3'-pyrrolidine]-2-one hydrochloride .
Stereochemical Modifications
-
Diastereodivergent synthesis : Using chiral auxiliaries or asymmetric catalysis, enantiomers of the spiro compound are accessible. For example, (S)-configured spiro[indoline-3,3'-pyrrolidin]-2-one derivatives show distinct pharmacological profiles .
-
Epimerization : Under basic conditions, the spiro center’s configuration can equilibrate, necessitating kinetic control during synthesis .
Mechanistic Insights
-
ESI-MS evidence confirms zwitterionic intermediates in cycloadditions, where the catalyst stabilizes charge-separated species .
-
DFT calculations suggest that Lewis bases lower the energy barrier for dipolarophile activation, favoring endo transition states .
Comparative Reactivity of Analogues
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of spiro[indoline] compounds can act as fusion inhibitors against viruses such as the Respiratory Syncytial Virus (RSV). A related study synthesized a series of spirocyclic compounds that demonstrated significant antiviral properties, with one compound showing an EC50 value of 0.8 nM against RSV in vitro. This suggests that 1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one may possess similar antiviral capabilities, warranting further investigation into its efficacy and mechanism of action .
Neuroprotective Effects
The spiro[indoline] structure has been associated with neuroprotective effects in various studies. Compounds with similar frameworks have shown potential in protecting neuronal cells from oxidative stress and apoptosis. This property could be explored for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies on spirocyclic compounds have revealed critical insights into how structural modifications influence biological activity. For example, the presence of specific functional groups can enhance the binding affinity to target proteins or alter pharmacokinetic properties. By investigating these relationships, researchers can optimize the design of this compound for improved therapeutic outcomes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1’-Isobutyryl-1-methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-cancer or antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Spirooxindoles
Spirooxindoles are privileged scaffolds in medicinal chemistry due to their conformational rigidity and diverse bioactivity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact on Bioactivity :
- The isobutyryl group in the target compound enhances lipophilicity compared to sulfonyl (e.g., compound 17 ) or benzyl (e.g., 37a ) substituents. This may improve blood-brain barrier penetration but could reduce aqueous solubility .
- Electron-withdrawing groups (e.g., chloro in ’s compound) correlate with improved anticancer activity by enhancing interactions with hydrophobic enzyme pockets .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., in ) reduces reaction time (5 min vs. 3 hours conventionally) for spirooxindoles. The target compound may benefit from similar methodologies to optimize yield .
Pharmacological Targets :
- Sulfonyl-containing analogs (e.g., 17 ) exhibit high affinity for 5-HT6 receptors, while the isobutyryl group’s steric bulk may redirect selectivity toward other targets, such as kinases or proteases .
- Antileishmanial spirooxindoles (e.g., 24a ) show IC50 values <3 µM, suggesting the target compound’s isobutyryl group could modulate leishmanial topoisomerase IB inhibition .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | 1′-Phenylspiro[indoline-3,2′-pyrrolidin]-2-one (2n) | 1-(Phenylsulfonyl)spiro[indoline-3,3′-pyrrolidin]-2-one (17) |
|---|---|---|---|
| Molecular Weight (g/mol) | 285.36 | 264.30 | 358.41 |
| LogP (Predicted) | 2.8 | 2.5 | 3.1 |
| Hydrogen Bond Donors | 1 (NH) | 1 (NH) | 1 (NH) |
| Hydrogen Bond Acceptors | 3 (2 ketones, 1 amide) | 2 (1 ketone, 1 amide) | 4 (1 sulfonyl, 2 ketones, 1 amide) |
| Melting Point | Not reported | 140–142°C | Orange solid (mp not reported) |
- Lipophilicity : The isobutyryl group increases LogP compared to phenyl (2n) but remains lower than sulfonyl derivatives (17), balancing permeability and solubility .
- Metabolic Stability : The ester group in isobutyryl may confer susceptibility to esterase-mediated hydrolysis, unlike sulfonamides (e.g., 17), which are more stable .
Biological Activity
1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), anticancer properties, and anti-inflammatory effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H18N2O2
- CAS Number : 53176921
The compound features a spirocyclic structure that combines an indoline moiety with a pyrrolidine ring. This unique architecture is thought to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives. For instance, a series of spiro-indole analogs were synthesized and tested against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma).
Key Findings:
- MCF7 Cell Line : Compound 6m demonstrated significant antiproliferation properties with an IC50 value of 3.597 µM, comparable to standard chemotherapeutics like 5-fluorouracil (IC50 = 3.15 µM) .
- A431 Cell Line : The same compound exhibited an IC50 of 2.434 µM, which is about 9.6 times more effective than 5-fluorouracil .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the indoline ring significantly influence the biological activity of these compounds. For example:
| Compound | Substituent | IC50 (µM) | Cell Line |
|---|---|---|---|
| 6m | 4-BrC6H4 | 3.597 | MCF7 |
| 6k | 4-ClC6H4 | 2.966 | A431 |
| 14h | N/A | <0.8 | RSV Inhibition |
The presence of halogen groups seems to enhance antiproliferative activity, indicating a potential pathway for further optimization .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. A related study focused on indoline derivatives as dual inhibitors of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are crucial in inflammatory pathways.
Notable Results:
- In vitro Studies : Compound 73 showed IC50 values of 0.41 ± 0.01 μM for 5-LOX and 0.43 ± 0.10 μM for sEH, indicating potent dual inhibition .
- In vivo Models : The same compound demonstrated significant efficacy in zymosan-induced peritonitis and experimental asthma models in mice, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Applications
Several case studies have documented the effectiveness of spiro[indoline] derivatives in clinical settings:
- Respiratory Syncytial Virus (RSV) Inhibition : A derivative was shown to reduce viral load significantly in animal models, highlighting its potential as an antiviral agent .
- Cancer Treatment Synergy : The combination of indole derivatives with established chemotherapeutics like paclitaxel resulted in enhanced antitumor activity in both two-dimensional and three-dimensional cellular models .
Q & A
What are the standard synthetic methodologies for 1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis of spirocyclic compounds like this typically involves [3 + 2] cycloaddition reactions to construct the pyrrolidine-indoline core. For example, reacting substituted indoline derivatives with activated pyrrolidine precursors in the presence of a base (e.g., KCO) can yield the spiro framework . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst choice (e.g., Lewis acids for stereochemical control). Continuous flow reactors may enhance reproducibility and scalability . Purity is confirmed via HPLC or LC-MS, with yields typically ranging from 60–85% depending on substituent compatibility .
How is the three-dimensional conformation of this compound characterized, and what techniques validate its structural integrity?
Level: Basic
Methodological Answer:
X-ray crystallography is the gold standard for resolving spirocyclic conformations, identifying bond angles, and dihedral strains . For dynamic analysis, NMR (e.g., H, C, and NOESY) reveals solution-phase stereochemistry, while computational modeling (DFT or MD simulations) predicts interaction sites with biological targets. IR spectroscopy confirms functional groups like the isobutyryl carbonyl (stretching ~1700 cm) .
What strategies are employed to elucidate the mechanism of action of this compound in biological systems?
Level: Advanced
Methodological Answer:
Mechanistic studies begin with target fishing using affinity chromatography or pull-down assays coupled with MS/MS proteomics . For kinase inhibition, enzymatic assays (e.g., ADP-Glo™) quantify IC values. Molecular docking (AutoDock, Schrödinger) predicts binding poses in active sites, while SPR or ITC measures binding kinetics (K, ΔG). Contradictions in activity data (e.g., varying IC across studies) require orthogonal validation via CRISPR knockouts or isoform-specific assays .
How can synthetic routes be optimized to improve enantiomeric purity for pharmacological studies?
Level: Advanced
Methodological Answer:
Chiral resolution employs HPLC with polysaccharide columns (Chiralpak®) or enzymatic kinetic resolution using lipases . Asymmetric catalysis (e.g., Jacobsen’s catalysts) during cycloaddition ensures stereocontrol. Monitoring ee (enantiomeric excess) via chiral NMR shift reagents or circular dichroism is critical. Reaction conditions (e.g., low temp. for reduced racemization) and protecting groups (e.g., Boc for amine stability) further enhance purity .
How should researchers address discrepancies in reported biological activities across studies?
Level: Advanced
Methodological Answer:
Contradictory data (e.g., anticancer vs. neuroprotective activity) necessitate rigorous controls:
- Source Validation: Confirm compound identity via HRMS and H NMR.
- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa), passage numbers, and incubation times.
- Off-Target Profiling: Use broad-panel kinase/GPCR screens to identify confounding interactions.
Comparative studies with structural analogs (e.g., pivaloyl vs. isobutyryl derivatives) isolate substituent-specific effects .
What chemical modifications enhance the compound’s selectivity for specific biological targets?
Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies focus on:
- Core Modifications: Introducing electron-withdrawing groups (e.g., -Cl, -CF) to the indoline ring alters π-π stacking in hydrophobic pockets .
- Side Chain Engineering: Replacing the isobutyryl group with acyloxypropanoyl improves solubility and reduces plasma protein binding .
- Spiro Ring Expansion: Piperidine instead of pyrrolidine increases conformational rigidity, enhancing target affinity .
How do computational methods contribute to understanding this compound’s interaction with enzymes?
Level: Advanced
Methodological Answer:
MD simulations (AMBER, GROMACS) model binding stability over 100+ ns trajectories, identifying key residues (e.g., catalytic lysines) . QM/MM calculations reveal transition states for covalent inhibitors. Machine learning (e.g., AlphaFold) predicts novel targets by structural homology. Validation includes mutagenesis (e.g., Ala-scanning) to confirm computational hits .
How does this compound compare structurally and functionally to other spirocyclic indoline derivatives?
Level: Advanced
Methodological Answer:
| Compound | Structural Features | Notable Activities |
|---|---|---|
| Spiro[indoline-3,3'-quinoline] | Quinoline fusion | Anticancer (IC = 1.2 µM) |
| 1'-Pivaloylspiro derivative | Pivaloyl group enhances stability | Neuroprotective (30% reduction in Aβ) |
| Target Compound | Isobutyryl group improves solubility | Kinase inhibition (IC = 0.8 µM) |
What methodologies assess the compound’s stability under physiological conditions?
Level: Basic
Methodological Answer:
- pH Stability: Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24h.
- Plasma Stability: Human plasma incubation (37°C, 1h) followed by protein precipitation and quantification.
- Light/Temperature Stress: ICH guidelines (e.g., 40°C/75% RH for 4 weeks) identify degradation pathways .
How are in vitro and in vivo pharmacological profiles systematically evaluated?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
